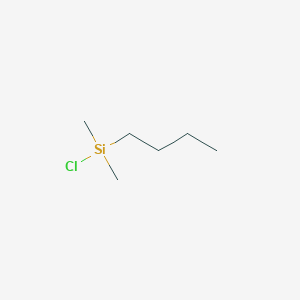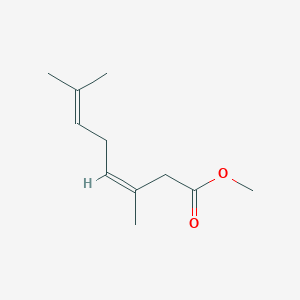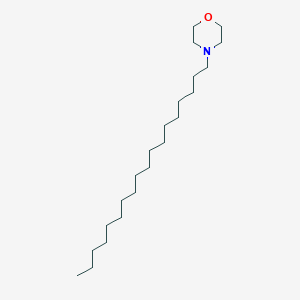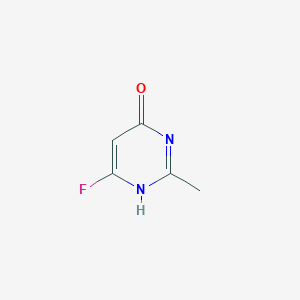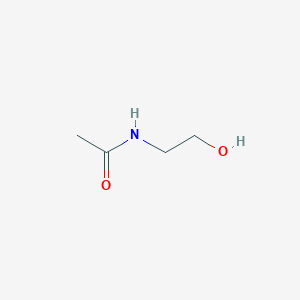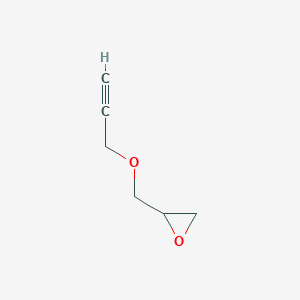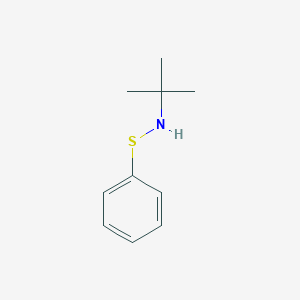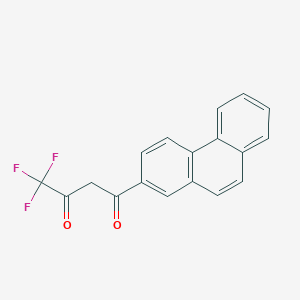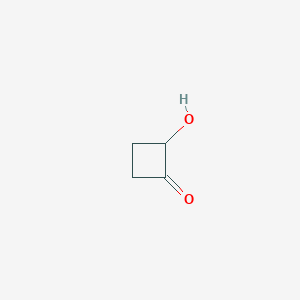
N-(4-AMINOPHENYL)AMINOSULFONAMIDE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-AMINOPHENYL)AMINOSULFONAMIDE is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their wide range of biological activities, including antibacterial, antiviral, diuretic, and anticancer properties . The compound consists of an amino group attached to a phenyl ring, which is further connected to a sulfamide group. This unique structure contributes to its diverse chemical reactivity and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(4-AMINOPHENYL)AMINOSULFONAMIDE typically involves the reaction between primary amines and sulfonyl chlorides in the presence of organic or inorganic bases . The general reaction can be represented as follows: [ \text{R-NH}_2 + \text{R’-SO}_2\text{Cl} \rightarrow \text{R-NH-SO}_2\text{R’} + \text{HCl} ]
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistent quality of the final product. The reaction is typically carried out in a reactor with precise temperature and pressure control to optimize yield and minimize side reactions .
Chemical Reactions Analysis
Types of Reactions: N-(4-AMINOPHENYL)AMINOSULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The sulfonamide group can be reduced to form corresponding amines.
Substitution: The aromatic ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and catalytic hydrogenation are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens and nitrating agents.
Major Products:
Oxidation: Nitro derivatives of this compound.
Reduction: Amines and other reduced forms.
Substitution: Halogenated and nitrated derivatives.
Scientific Research Applications
N-(4-AMINOPHENYL)AMINOSULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential as an antibacterial and anticancer agent.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of N-(4-AMINOPHENYL)AMINOSULFONAMIDE involves its interaction with specific molecular targets. In antibacterial applications, it acts as a competitive inhibitor of the enzyme dihydropteroate synthetase, which is essential for folic acid synthesis in bacteria. This inhibition disrupts bacterial growth and replication . The compound’s ability to interact with various enzymes and proteins makes it a versatile tool in biochemical research .
Comparison with Similar Compounds
Sulfanilamide: Another sulfonamide with similar antibacterial properties.
Sulfamethoxazole: A sulfonamide used in combination with trimethoprim for treating bacterial infections.
Sulfadiazine: Known for its use in treating toxoplasmosis.
Uniqueness: N-(4-AMINOPHENYL)AMINOSULFONAMIDE stands out due to its specific structural features, which allow for unique interactions with biological targets. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic chemistry .
Properties
CAS No. |
18179-59-4 |
|---|---|
Molecular Formula |
C6H9N3O2S |
Molecular Weight |
187.22 g/mol |
IUPAC Name |
1-amino-4-(sulfamoylamino)benzene |
InChI |
InChI=1S/C6H9N3O2S/c7-5-1-3-6(4-2-5)9-12(8,10)11/h1-4,9H,7H2,(H2,8,10,11) |
InChI Key |
DNETUDOCFOQUPO-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)N |
Canonical SMILES |
C1=CC(=CC=C1N)NS(=O)(=O)N |
Synonyms |
Sulfamide, (4-aminophenyl)- (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


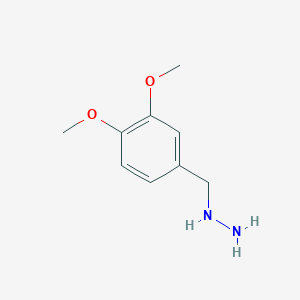
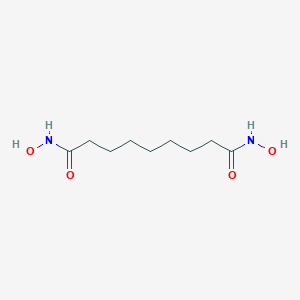
![2-[2-(3-Aminopropoxy)ethoxy]ethanol](/img/structure/B93289.png)
